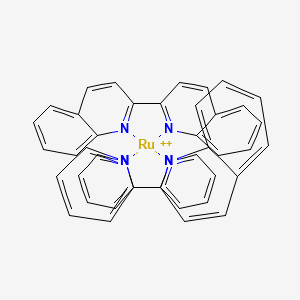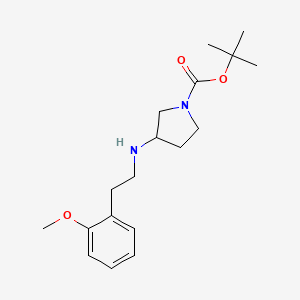![molecular formula C23H33Br2FO2S2 B13128427 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate is a complex organic compound with the molecular formula C23H33Br2FO2S2. This compound is part of the thieno[2,3-c]thiophene family, known for their unique electronic properties and applications in organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate typically involves the bromination and fluorination of thieno[2,3-c]thiophene, followed by esterification with 2-hexyldecanol. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
These methods would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Ester hydrolysis typically requires acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction can alter the oxidation state of the sulfur atom in the thieno[2,3-c]thiophene ring .
Applications De Recherche Scientifique
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic and optical properties.
Chemical Research: Serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism by which 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient charge transport and interaction with other molecules, making it valuable in electronic applications. The molecular targets and pathways involved are related to its ability to participate in electronic conduction and interaction with other electronic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Similar in structure but with different alkyl side chains.
4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic Acid 2-Ethylhexyl Ester: Another similar compound with variations in the ester group.
Uniqueness
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate is unique due to its specific alkyl side chain, which can influence its solubility, electronic properties, and interactions with other materials. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C23H33Br2FO2S2 |
|---|---|
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
2-hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H33Br2FO2S2/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-28-23(27)20-18(26)17-19(29-20)22(25)30-21(17)24/h16H,3-15H2,1-2H3 |
Clé InChI |
MXKTZKFPEWBJHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


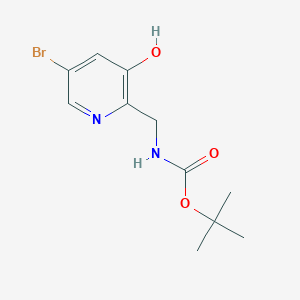



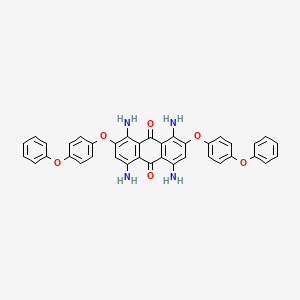
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)

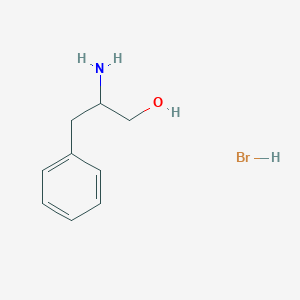

![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)

